3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyrazine family. This compound features a unique structural arrangement that combines both pyrrole and pyrazine moieties, making it of interest in various scientific fields, particularly medicinal chemistry. Its synthesis and functionalization have been explored for potential applications in drug development, particularly as inhibitors for various biological targets.
The compound is classified under heterocyclic compounds, specifically within the category of pyrrolopyrazines. Its molecular structure can be derived from the combination of a brominated pyrrole and a pyrazine ring. The synthesis and characterization of such compounds have been documented in several studies, highlighting their potential as scaffolds for drug design and development.
The synthesis of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves several key steps:
The synthetic routes typically yield good to excellent yields (63–96%) for the target compounds. Techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized products .
The molecular structure of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine features:
This arrangement allows for interesting electronic properties due to potential resonance stabilization within the fused ring system.
The molecular formula is with a molecular weight of approximately 228.08 g/mol. The compound's structure can be analyzed using X-ray crystallography or computational modeling to understand its electronic distribution and potential interactions with biological targets.
3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, solvent choice (e.g., THF), and catalyst selection to optimize yields and selectivity .
The mechanism of action for compounds like 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves:
Relevant analyses include spectroscopic methods (NMR, IR) to determine functional groups and purity assessments via chromatography techniques.
The primary applications of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives include:
Pyrrolo[2,3-b]pyrazine derivatives have emerged as privileged scaffolds in kinase inhibitor drug discovery due to their ability to mimic ATP’s purine ring and engage conserved hinge regions. Early exploration began with serendipitous discoveries, such as when 1-sulfonylpyrazolo[4,3-b]pyridines (developed as c-Met inhibitors) showed cross-reactivity with FGFR1, achieving 64–90% inhibition at 10 μM concentrations [1]. Structural optimization efforts revealed that replacing the pyrazolo[4,3-b]pyridine core with 5H-pyrrolo[2,3-b]pyrazine significantly enhanced FGFR1 binding. Compound 9 in this series demonstrated >90% inhibition at 1 μM, attributed to improved hydrogen bonding with Ala564 in the FGFR1 hinge region [1] [9]. This scaffold’s versatility is evidenced by its application in targeting diverse kinases:
Table 1: Evolution of Pyrrolo[2,3-b]pyrazine-Based Kinase Inhibitors
Compound | Target | Key Activity | Structural Feature | Source |
---|---|---|---|---|
Initial hit (c-Met) | FGFR1 | 87.8% inhib. at 10 μM | 1-Sulfonylpyrazolo[4,3-b]pyridine | [1] |
Optimized 9 | FGFR1 | >90% inhib. at 1 μM | 5H-Pyrrolo[2,3-b]pyrazine core | [1] [9] |
AZD4547 hybrid | FGFR1–3 | IC₅₀ = 0.2 nM | Dimethoxybenzene conjugate | [10] |
HPK1 degraders | HPK1 | DC₅₀ < 50 nM | Bifunctional E3 ligase recruiters | [3] |
The strategic incorporation of 3-bromo and 7-methyl groups addresses key limitations of early pyrrolo[2,3-b]pyrazine inhibitors, particularly metabolic instability and selectivity.
Synthetic Versatility: Serves as a handle for cross-coupling reactions (e.g., Suzuki coupling), enabling rapid generation of analogues like 7-aryl-pyrrolo[2,3-b]pyrazines for selectivity profiling [8].
Methyl at C7 Position:
Table 2: Impact of 3-Bromo-7-Methyl Substitution on Pharmacological Properties
Property | Unsubstituted Core | 3-Bromo-7-Methyl Core | Mechanistic Basis |
---|---|---|---|
Metabolic Stability | Low (HLM Cl = 38 μL/min/mg) | High (HLM Cl = 100 μL/min/mg) | CYP3A4/2C9 shielding by methyl group |
CYP Inhibition | 60–99% | 3–28% | Reduced heme binding |
Kinase Selectivity | Multi-kinase activity | >100-fold FGFR vs. c-Met | Optimal fit in hydrophobic back pocket |
Synthetic Utility | Limited | High | Bromine enables cross-coupling/cyclization |
Pyrrolo[2,3-b]pyrazines exhibit distinct advantages over structurally similar heterocycles in kinase inhibition:
Activity: At 10 μM, pyrazolo[4,3-b]pyridine 8 shows 89.7% FGFR1 inhibition, whereas pyrrolo[2,3-b]pyrazine 9 achieves 92.5% inhibition at the same concentration—and retains 83.7% at 5 μM [1].
Imidazo[1,2-b]pyridazines:
While bicyclic systems enhance π-stacking with Phe489 in FGFRs, they increase molecular weight (>400 Da) and reduce metabolic stability. Monocyclic 7-methyl-pyrrolo[2,3-b]pyrazines preserve π-interactions with lower lipophilicity (cLogP ~2.5) [10].
Pyrazino[2,3-b]indolizines:
Table 3: Comparative Profile of Kinase-Targeting Heterocyclic Scaffolds
Scaffold | FGFR1 IC₅₀ (nM) | c-Met Selectivity | Metabolic Stability (HLM Cl) | Key Limitation |
---|---|---|---|---|
Pyrazolo[4,3-b]pyridine | 500–1,000 | <10-fold | 50 μL/min/mg | Inversed binding mode |
Imidazo[1,2-b]pyridazine | 10–50 | 50-fold | 30 μL/min/mg | High CYP inhibition |
Pyrrolo[2,3-b]pyrazine | 0.6–85 | >100-fold | 100 μL/min/mg | Requires C7 substitution |
Pyrazino[2,3-b]indolizine | Not reported | N/A | <20 μL/min/mg | Poor aqueous solubility |
Concluding Remarks:The 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold represents a strategic advance in kinase inhibitor design, addressing historical challenges of selectivity, stability, and synthetic flexibility. Its unique pharmacophore—optimized through iterative structure-activity relationship (SAR) studies—positions it as a versatile template for next-generation targeted therapies.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0